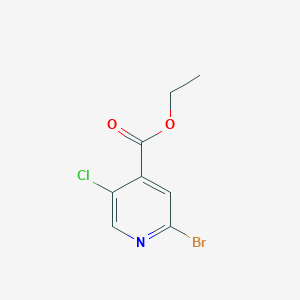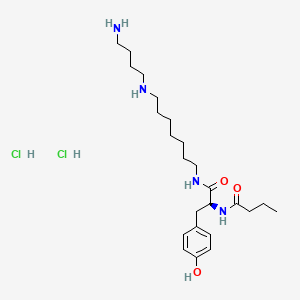
2-Methyl-2-(2-Methylphenyl)propan-1-amin
Übersicht
Beschreibung
“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Physical And Chemical Properties Analysis
“2-Methyl-2-(2-methylphenyl)propan-1-amine” is a liquid at room temperature . Its molecular weight is 163.26 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
Methiopropamin, eine organische Verbindung, die strukturell mit Methamphetamin verwandt ist, ähnelt „2-Methyl-2-(2-Methylphenyl)propan-1-amin“. Es wirkt als Norepinephrin-Dopamin-Wiederaufnahmehemmer, der etwa 1,85-mal selektiver für Norepinephrin als für Dopamin ist . Es birgt das Potenzial für eine signifikante akute Toxizität mit kardiovaskulären, gastrointestinalen und psychotischen Symptomen .
Metabolismus
Der Metabolismus von Methiopropamin ähnelt dem von Methamphetamin. Hydroxylierung, Demethylierung und Deaminierung sind gemeinsam. Die Bildung von Thiophen-S-oxid ist anders, ebenso wie das Endprodukt, das wahrscheinlich (substituierte) Thiophen-2-Carbonsäure sein wird .
Synthese
Es gibt eine vierstufige Synthese von Methiopropamin, die strukturell mit „this compound“ verwandt ist. Sie beginnt mit (Thiophen-2-yl)magnesiumbromid, das mit Propylenoxid umgesetzt wird und 1-(Thiophen-2-yl)-2-hydroxypropan ergibt, das mit Phosphortribromid umgesetzt wird und 1-(Thiophen-2-yl)-2-brompropan ergibt, das schließlich mit Methylamin umgesetzt wird und 1-(Thiophen-2-yl)-2-methylaminpropan ergibt .
Spektroskopische Identifizierung und Derivatisierung
Herstellung von Pufferlösungen und Kosmetika
2-Amino-2-methyl-1-propanol, das „this compound“ ähnelt, wird zur Herstellung von Pufferlösungen und in Kosmetika verwendet .
ATR-FTIR-spektroskopische Untersuchung
2-Amino-2-methyl-1-propanol wird auch in der ATR-FTIR-spektroskopischen Untersuchung der Kohlenmonoxid-Absorptionscharakteristika einer Reihe von heterocyclischen Diaminen verwendet .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFGBYPMIKFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















